Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester)
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Overview
Description
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is a synthetic glucocorticoid derivative. It is a modified form of prednisolone, a corticosteroid used to treat various inflammatory and autoimmune conditions. This compound is characterized by the addition of a glucuronic acid moiety, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) typically involves the esterification of prednisolone with 2,3,4-tri-O-acetyl-Beta-D-glucuronic acid methyl ester. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include acetic anhydride and pyridine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Hydrolysis: Prednisolone and glucuronic acid derivatives.
Oxidation: Ketones and carboxylic acids.
Substitution: Various glucuronic acid derivatives.
Scientific Research Applications
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) has several applications in scientific research:
Mechanism of Action
The mechanism of action of Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The compound exerts anti-inflammatory and immunosuppressive effects by inhibiting the expression of pro-inflammatory cytokines and promoting the production of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: The parent compound, used widely in clinical practice for its anti-inflammatory properties.
Dexamethasone: Another glucocorticoid with a similar mechanism of action but higher potency.
Hydrocortisone: A naturally occurring glucocorticoid with similar therapeutic effects.
Uniqueness
Prednisolone-21-(2,3,4-Tri-O-acetyl-Beta-D-glucuronic Acid Methyl Ester) is unique due to its enhanced solubility and bioavailability compared to prednisolone. The addition of the glucuronic acid moiety allows for better absorption and distribution in the body, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C34H44O14 |
---|---|
Molecular Weight |
676.7 g/mol |
IUPAC Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H44O14/c1-16(35)45-26-27(46-17(2)36)29(47-18(3)37)31(48-28(26)30(41)43-6)44-15-24(40)34(42)12-10-22-21-8-7-19-13-20(38)9-11-32(19,4)25(21)23(39)14-33(22,34)5/h9,11,13,21-23,25-29,31,39,42H,7-8,10,12,14-15H2,1-6H3/t21-,22-,23-,25+,26+,27+,28+,29-,31-,32-,33-,34-/m0/s1 |
InChI Key |
QSXLITYOJPKJGJ-KZXWJPAZSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC(=O)C2(CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)O)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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